1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione

Catalog No.
S15859644
CAS No.
17869-09-9
M.F
C18H17NO5
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,...

CAS Number

17869-09-9

Product Name

1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione

IUPAC Name

1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c19-16-13(24-8-4-3-7-20)9-12(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,20-21H,3-4,7-8,19H2

InChI Key

MXDMAZZFLAVZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCO)N

1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family, characterized by its unique structure that includes an amino group and hydroxy groups. Its molecular formula is C18H17NO5C_{18}H_{17}NO_5, with a molar mass of approximately 327.33 g/mol. This compound exhibits a vibrant color due to its conjugated double bond system, which is typical of many anthraquinone derivatives. It is known for its potential applications in various fields, including biochemistry and material science.

The reactivity of 1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione can be attributed to the presence of functional groups that facilitate various chemical transformations. Common reactions involving this compound include:

  • Reduction: The compound can undergo reduction reactions to yield dihydro derivatives.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The hydroxy groups can engage in condensation with aldehydes or ketones, forming larger molecular frameworks.

These reactions are essential for synthesizing derivatives with enhanced properties or new functionalities.

Research indicates that compounds related to 1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione exhibit various biological activities. These may include:

  • Antioxidant Properties: The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Activity: Some anthraquinone derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for pharmaceutical development.
  • Cytotoxic Effects: Certain studies have suggested that these compounds may induce cytotoxicity in cancer cells, highlighting their potential as anticancer agents.

The synthesis of 1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione can be achieved through several methods:

  • Nucleophilic Substitution: Starting from a suitable anthraquinone derivative, nucleophilic substitution can introduce the amino and hydroxybutoxy groups.
  • Reduction of Precursor Compounds: Precursor anthraquinones can be reduced selectively to yield the desired product.
  • Multi-step Synthesis: A combination of reactions involving Friedel-Crafts acylation followed by hydrolysis and reduction can also be employed.

These methods allow for the customization of the compound's structure and properties.

1-Amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione has several notable applications:

  • Dyes and Pigments: Due to its vivid coloration, it can be used in dye formulations for textiles and other materials.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
  • Material Science: The compound may be utilized in the development of organic semiconductors or photovoltaic materials due to its electronic properties.

Studies on the interactions of 1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. These interactions can reveal insights into:

  • Binding Affinity: Determining how strongly the compound binds to target biomolecules.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such studies often employ techniques like spectroscopy and molecular docking simulations.

Several compounds share structural similarities with 1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
9,10-AnthracenedioneC14H8O2C_{14}H_{8}O_{2}Base structure without amino or hydroxy groups
1-Amino-4-hydroxyanthraquinoneC14H11NO3C_{14}H_{11}NO_{3}Lacks butoxy group; used as dye
1-Amino-4-hydroxy-2-(3-hydroxybutoxy)anthraquinoneC18H17NO5C_{18}H_{17}NO_{5}Similar structure with different alkyl substitution

Uniqueness

The uniqueness of 1-amino-4-hydroxy-2-(4-hydroxybutoxy)anthracene-9,10-dione lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other anthraquinone derivatives. This makes it particularly valuable in applications requiring both color and biological efficacy.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

327.11067264 g/mol

Monoisotopic Mass

327.11067264 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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